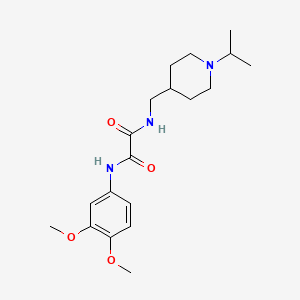

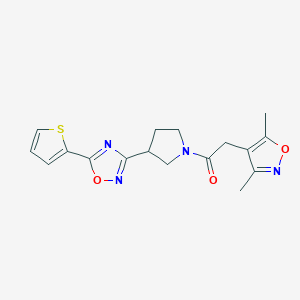

![molecular formula C20H20N2O3 B2540697 6-(2,5-二甲氧苯基)-2-[(2-甲苯基)甲基]哒嗪-3-酮 CAS No. 923091-47-8](/img/structure/B2540697.png)

6-(2,5-二甲氧苯基)-2-[(2-甲苯基)甲基]哒嗪-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one" is a derivative of the pyridazinone class, which is known for its pharmacological activities. Pyridazinones have been extensively studied due to their potential as platelet aggregation inhibitors and hypotensive agents , as well as their role in the development of cardioactive agents . The structural variations in the pyridazinone scaffold, particularly at the 6-phenyl position and the substituents on the phenyl ring, have been shown to significantly influence their biological activities .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the reaction of hydrazine with various diketones or β-dicarbonyl compounds. For instance, the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinones has been reported to exhibit significant pharmacological effects, with variations in the substituents leading to differences in activity . Additionally, the direct amination of 3(2H)-pyridazinones has been re-investigated, showing that the reaction of 3,6-dimethoxypyridazine with hydrazine leads to 4-amino derivatives rather than the previously reported 5-amino isomers . This highlights the importance of the position of the amino group in the pyridazinone ring.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is crucial for their biological activity. For example, the crystal and molecular structures of related compounds have been determined by X-ray diffraction and quantum chemical DFT analysis, revealing the importance of the conformation of the linking groups and the planarity of the pyridine subunits . The molecular interactions and the conformation of these compounds can significantly affect their pharmacological properties.

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, which can be used to further modify their structure and enhance their biological activity. For instance, the reaction of halogenated pyridazines with aromatic amines has been used to form new 3-aminoaryl pyridazines . Moreover, the synthesis of novel pyridazin-3-one derivatives has been achieved by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds, leading to a variety of fused azines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as their vibrational spectra, crystal structure, and electrochemical properties, have been studied to understand their behavior and interactions. For example, the vibrational spectra and crystal structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine have been analyzed, providing insights into the hydrogen bonding and dimer formation in the crystal structure . Additionally, the photophysical and electrochemical properties of related compounds have been investigated, showing the presence of intramolecular charge transfer transitions and reversible redox reactions .

科学研究应用

酶活性与分子对接

- 研究各种多铜蛋白中的二甲氧苯酚氧化酶活性揭示了二甲氧苯酚化合物在酶促反应中的潜力,这有助于理解这些蛋白在微生物中的作用 (Solano 等人,2001 年)。

- 包括哒嗪-3-酮变体在内的新型吡啶衍生物的分子对接研究表明,它们在靶蛋白上表现出中等至良好的结合能,表明它们在药物发现和酶相互作用研究中具有潜力 (Flefel 等人,2018 年)。

合成方法

- 合成一类新的哒嗪-3-酮衍生物的研究突出了合成稠合嗪的创新方法,证明了哒嗪-3-酮作为开发新化合物的核心结构的多功能性 (Ibrahim 和 Behbehani,2014 年)。

- 一项关于从酮合成 6-取代的 3(2H)-哒嗪酮的研究提供了对合成哒嗪酮衍生物的高效合成工艺的见解,突出了该支架在药物化学中的潜力 (Coates 和 Mckillop,1993 年)。

材料科学和抗氧化特性

- 研究酶促改性 2,6-二甲氧苯酚以合成具有高抗氧化能力的二聚体展示了哒嗪酮衍生物在合成具有增强抗氧化活性的生物活性化合物方面的潜力 (Adelakun 等人,2012 年)。

- 合成和评估新的 4-氯-2-(3-氯-4-氟苯基)-5-(脂肪族/环状饱和氨基)哒嗪-3(2H)-酮衍生物用于抗癌、抗血管生成和抗氧化剂,反映了该化合物在开发具有多种生物活性的治疗剂中的效用 (Kamble 等人,2015 年)。

属性

IUPAC Name |

6-(2,5-dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-14-6-4-5-7-15(14)13-22-20(23)11-9-18(21-22)17-12-16(24-2)8-10-19(17)25-3/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSUGHQOKWVKQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

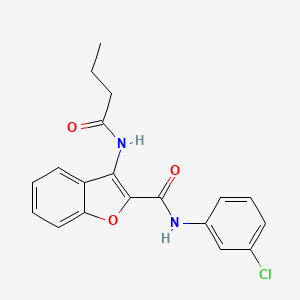

![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers](/img/structure/B2540616.png)

![2-[(2,4-Difluorophenyl)methoxy]benzaldehyde](/img/structure/B2540617.png)

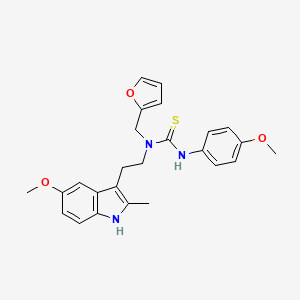

![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2540619.png)

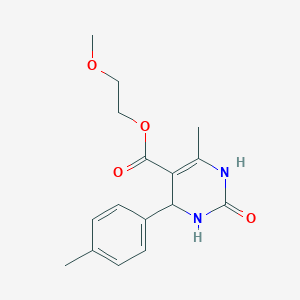

![Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2540627.png)

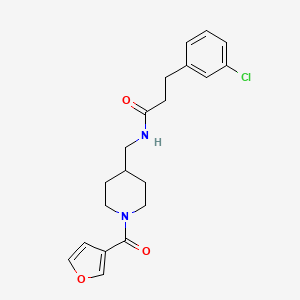

![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540631.png)

![6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2540634.png)

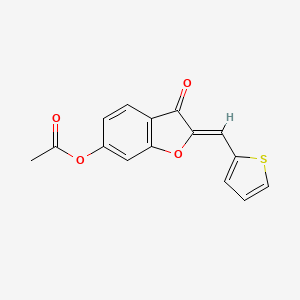

![N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B2540635.png)